Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)
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Overview
Description
Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) is a complex organometallic compound with the molecular formula C₃₂H₁₉Cl₂CrN₄O₄ and a molecular weight of 646.42 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) typically involves the following steps:
Diazotization: The process begins with the diazotization of 5-chloro-2-hydroxyaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-naphthol to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of chromium.
Substitution: The azo group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium, while reduction can produce lower oxidation states .
Scientific Research Applications
Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism by which Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) exerts its effects involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The azo group and chromium center play crucial roles in these interactions, affecting cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Chromate Complexes: Other chromate complexes with different ligands but similar structures.
Azo Compounds: Compounds with similar azo groups but different metal centers.
Uniqueness
Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) is unique due to its specific combination of the azo group and chromium center, which imparts distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications .
Properties
CAS No. |
31714-55-3 |
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Molecular Formula |
C32H22Cl2CrN4O4 |
Molecular Weight |
649.4 g/mol |
IUPAC Name |
1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium |
InChI |
InChI=1S/2C16H11ClN2O2.Cr/c2*17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;/h2*1-9,20-21H; |
InChI Key |
UZQDYABCMSNSLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.[Cr] |
Origin of Product |
United States |
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